molecular formula C7H5BrCl2N2 B6242663 5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride CAS No. 2378501-60-9

5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride

Cat. No.: B6242663
CAS No.: 2378501-60-9
M. Wt: 267.9
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Description

5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride is a chemical compound with the molecular formula C7H4BrClN2·HCl It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride typically involves the bromination and chlorination of 1H-1,3-benzodiazole. One common method includes the reaction of 1H-1,3-benzodiazole with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The bromo and chloro substituents can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-1H-benzimidazole
  • 5-bromo-2-(trifluoromethyl)-1H-benzimidazole
  • 2-chloro-5-nitro-1H-1,3-benzimidazole

Uniqueness

5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride is unique due to the presence of both bromo and chloro substituents on the benzodiazole ring. This dual substitution can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2378501-60-9

Molecular Formula

C7H5BrCl2N2

Molecular Weight

267.9

Purity

95

Origin of Product

United States

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